molecular formula C22H24N6O2 B10934851 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934851
M. Wt: 404.5 g/mol
InChI Key: OKRTWOAIAKESLN-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Formation of the pyridine ring: The pyrazole intermediate is then subjected to electrophilic cyclization to form the pyrazolopyridine core.

    Introduction of substituents: Various substituents, such as the methoxyphenyl group, are introduced through cross-coupling reactions, such as Suzuki coupling, using appropriate boronic acids.

    Final modifications: The final compound is obtained by introducing the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridine rings, using reagents like halogens or alkylating agents.

    Coupling reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the aromatic rings.

Scientific Research Applications

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-9-10-28(26-14)13-15(2)24-22(29)18-11-20(16-5-7-17(30-4)8-6-16)25-21-19(18)12-23-27(21)3/h5-12,15H,13H2,1-4H3,(H,24,29)

InChI Key

OKRTWOAIAKESLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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